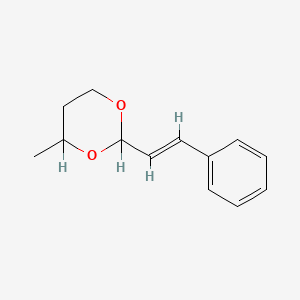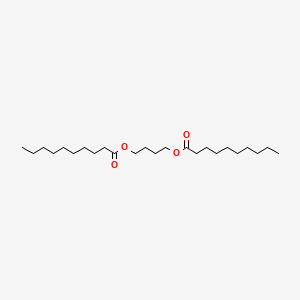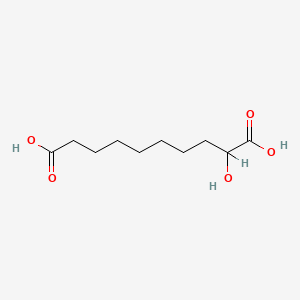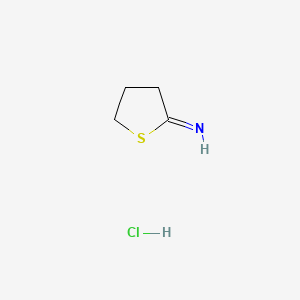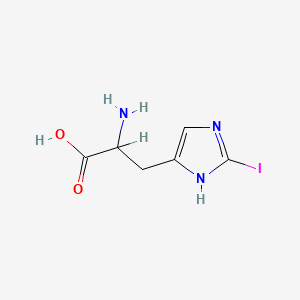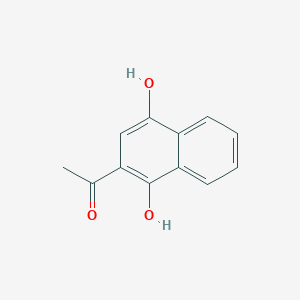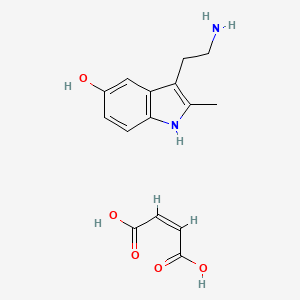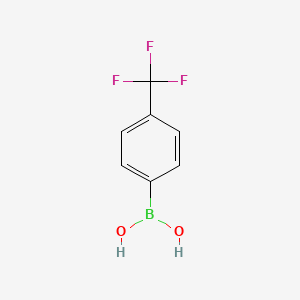
4-(トリフルオロメチル)フェニルボロン酸
概要
説明
4-(トリフルオロメチル)フェニルボロン酸: は、分子式C7H6BF3O2 の有機ホウ素化合物です。これは、フェニル環のパラ位にトリフルオロメチル基が置換されたフェニルボロン酸の誘導体です。 この化合物は、特に鈴木-宮浦クロスカップリング反応における炭素-炭素結合を効率的に形成する能力があるため、有機合成において広く使用されています .
科学的研究の応用
Chemistry: 4-(Trifluoromethyl)phenylboronic acid is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents .
Industry: In the industrial sector, 4-(trifluoromethyl)phenylboronic acid is used in the production of polymers, electronic materials, and specialty chemicals. Its unique reactivity and stability make it suitable for various applications .
作用機序
鈴木-宮浦クロスカップリングにおける4-(トリフルオロメチル)フェニルボロン酸の作用機序には、いくつかの重要なステップが含まれます。
酸化付加: パラジウム触媒は、アリールハライドとの酸化付加を受け、パラジウム-アリール錯体を形成します。
トランスメタル化: ボロン酸は、そのアリール基をパラジウム錯体に移動させ、新しいパラジウム-アリール結合を形成します。
Safety and Hazards
準備方法
合成経路と反応条件: 4-(トリフルオロメチル)フェニルボロン酸は、いくつかの方法で合成することができます。一般的な方法の1つは、4-ブロモ-1-(トリフルオロメチル)ベンゼンをパラジウム触媒の存在下でボロン酸エステルと反応させることです。 この反応は通常、穏やかな条件下で進行し、目的のボロン酸が得られます .
工業的製造方法: 工業的な設定では、4-(トリフルオロメチル)フェニルボロン酸の製造は、しばしば大規模な鈴木-宮浦カップリング反応を伴います。 これらの反応は、反応器内で温度、圧力、触媒濃度を正確に制御して行われ、製品の高収率と純度が確保されます .
3. 化学反応の分析
反応の種類: 4-(トリフルオロメチル)フェニルボロン酸は、次のようなさまざまな化学反応を起こします。
鈴木-宮浦クロスカップリング: この反応は、パラジウム触媒の存在下で、ボロン酸とアリールまたはビニルハライドとの間で炭素-炭素結合を形成します.
パラジウム触媒による直接アリール化: この反応は、ボロン酸をカップリングパートナーとして使用して、ヘテロアリーレンの直接アリール化を伴います.
一般的な試薬と条件:
触媒: パラジウム系触媒は、これらの反応で一般的に使用されます。
溶媒: 一般的な溶媒には、テトラヒドロフラン、ジメチルホルムアミド、トルエンなどがあります。
主な生成物:
アリール-アリールカップリング生成物: 鈴木-宮浦反応で生成されます。
アリール-ヘテロアリールカップリング生成物: 直接アリール化反応で生成されます。
アリール-アルケンカップリング生成物: 酸化ヘック反応で生成されます.
4. 科学研究への応用
化学: 4-(トリフルオロメチル)フェニルボロン酸は、複雑な分子の形成のための有機合成で広く使用されています。 これは、医薬品、農薬、材料科学の合成における重要な試薬です .
生物学と医学: 医薬化学において、この化合物は、潜在的な薬物候補を含む生物学的に活性な分子の合成に使用されています。 安定な炭素-炭素結合を形成する能力により、新しい治療薬の開発に役立ちます .
産業: 工業分野では、4-(トリフルオロメチル)フェニルボロン酸は、ポリマー、電子材料、特殊化学品の製造に使用されています。 その独自の反応性と安定性により、さまざまな用途に適しています .
化学反応の分析
Types of Reactions: 4-(Trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Palladium-Catalyzed Direct Arylation: This reaction involves the direct arylation of heteroarenes using the boronic acid as a coupling partner.
Oxidative Heck Reaction: This reaction couples the boronic acid with alkenes in the presence of a palladium catalyst and an oxidant.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in these reactions.
Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and toluene.
Major Products:
Aryl-Aryl Coupling Products: Formed in Suzuki-Miyaura reactions.
Aryl-Heteroaryl Coupling Products: Formed in direct arylation reactions.
Aryl-Alkene Coupling Products: Formed in oxidative Heck reactions.
類似化合物との比較
類似化合物:
フェニルボロン酸: トリフルオロメチル基がないため、特定のクロスカップリング反応では反応性が低くなります。
4-メトキシフェニルボロン酸: トリフルオロメチル基の代わりにメトキシ基が含まれており、電子特性が異なります。
4-フルオロフェニルボロン酸: トリフルオロメチル基の代わりにフッ素原子が含まれており、反応性が異なります.
ユニークさ: 4-(トリフルオロメチル)フェニルボロン酸は、トリフルオロメチル基の存在によりユニークです。トリフルオロメチル基は、クロスカップリング反応における反応性と安定性を高めます。 これにより、複雑な有機分子の合成に役立つ貴重な試薬になります .
特性
IUPAC Name |
[4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMFIOZYDASRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370278 | |
| Record name | 4-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128796-39-4 | |
| Record name | 4-(Trifluoromethyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128796-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-(trifluoromethyl)phenylboronic acid (4TP) in battery technology?
A1: 4-(Trifluoromethyl)phenylboronic acid (4TP) shows promise as a cost-efficient film-forming additive for high-voltage lithium-ion batteries. Specifically, it enhances the long-term cycle stability of lithium–nickel–manganese oxide (LNMO) cathodes by improving the interphasial stability between the cathode and electrolyte. []
Q2: How does 4TP improve the performance of LNMO cathodes?
A2: While the exact mechanism is not fully elucidated in the provided abstracts, 4TP likely forms a protective film on the LNMO cathode surface. This film could act as a barrier against unwanted side reactions between the electrolyte and the cathode, especially at high voltages, thus improving the battery's cycle life and capacity retention. []
Q3: Beyond batteries, what other applications does 4TP have in chemical synthesis?
A3: 4TP acts as a protecting group for the 2′,3′-cis-diol moiety in ribonucleosides, facilitating the synthesis of disaccharide nucleosides. The boronic ester formed with 4TP is easily removable, allowing for regioselective modifications at the 5’-hydroxyl group of the ribonucleoside. []
Q4: Are there any structural characterizations of 4TP or its complexes available?
A4: While the provided abstracts don't offer specific spectroscopic data, they mention that the formation of the boronic ester between uridine and 4TP was confirmed using 1H, 11B, and 19F NMR spectroscopy. [] Additionally, research exists on the crystal structure of a 4TP complex with 4-picoline. []
Q5: Does 4TP have any impact on the anode performance in batteries?
A5: Yes, research indicates that 4TP not only benefits the cathode but also positively affects the anode. It was observed to enhance the rate performance of graphite anodes, suggesting its potential for improving the overall performance of lithium-ion batteries. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
